S-tert-butyl 2-methyl-3-oxobutanethioate
Description
S-tert-butyl 2-methyl-3-oxobutanethioate is a sulfur-containing organic compound characterized by a thioester functional group (S-tert-butyl) and a 3-oxobutanoyl backbone.
Properties
CAS No. |
88939-02-0 |
|---|---|
Molecular Formula |
C9H16O2S |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
S-tert-butyl 2-methyl-3-oxobutanethioate |
InChI |
InChI=1S/C9H16O2S/c1-6(7(2)10)8(11)12-9(3,4)5/h6H,1-5H3 |
InChI Key |
OOCJZRFUBHRDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-tert-butyl 2-methyl-3-oxobutanethioate typically involves the reaction of tert-butyl thiol with 2-methyl-3-oxobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the thioester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
S-tert-butyl 2-methyl-3-oxobutanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or thiols.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-tert-butyl 2-methyl-3-oxobutanethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-tert-butyl 2-methyl-3-oxobutanethioate involves its interaction with specific molecular targets, such as enzymes or proteins. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
a) S-tert-Butyl 5-Oxobutanethioate
- Structure: Shares the S-tert-butyl thioester group but features a 5-oxohexanoyl chain instead of 3-oxobutanoyl.
- Molecular Weight : 202.311 g/mol () .
- Reactivity : Thioesters like this are prone to nucleophilic attack at the carbonyl carbon, a trait common to S-tert-butyl derivatives.
b) Methyl 2-Benzoylamino-3-Oxobutanoate
- Structure: Replaces the S-tert-butyl group with a benzoylamino substituent and a methyl ester.
- Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate under acidic conditions () .
- Applications : Used in heterocyclic synthesis, differing from S-tert-butyl derivatives, which are more likely to participate in redox or binding interactions.
c) S-tert-Butyl Benzenethioseleninate
- Structure : Substitutes sulfur with selenium in the thioester group.
- Reactivity : Selenium’s higher electrophilicity accelerates decomposition pathways compared to sulfur analogues. For example, induced decomposition studies show distinct kinetics () .
Key Findings:
- Lipophilicity Trends : Class I S-tert-butyl derivatives (e.g., compound 1 in ) exhibit a positive correlation between lipophilicity (cLogP ~8.06) and inhibitory potency (IC50 = 0.4 nM), suggesting that increased hydrophobicity enhances target binding .
- Substituent Effects : The absence of a para-fluoro-2-phenylpyridine group (as in compound 98 vs. compound 1) reduces potency (IC50 = 9.0 nM), highlighting the role of aromatic substituents in activity .
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